![molecular formula C7H4Br2N2 B582137 3,8-Dibromoimidazo[1,2-a]pyridine CAS No. 1263062-05-0](/img/structure/B582137.png)

3,8-Dibromoimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

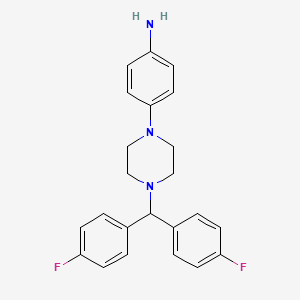

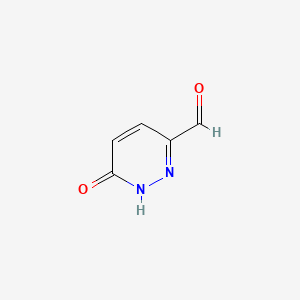

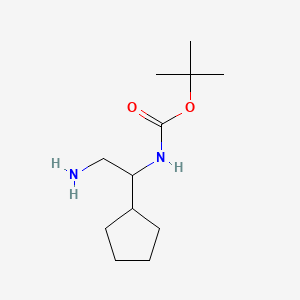

3,8-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It’s a solid substance with a molecular weight of 275.93 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3,8-Dibromoimidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with bromine atoms at the 3 and 8 positions . The average mass of the molecule is 275.928 Da, and the monoisotopic mass is 273.874115 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

3,8-Dibromoimidazo[1,2-a]pyridine is a solid substance with a melting point between 195 - 198°C . It has a molecular weight of 275.93 .科学的研究の応用

Antiviral Applications

3,8-Dibromoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activities. Through structure-activity relationship (SAR) studies, hydrophobicity was identified as a crucial factor for their antiviral potency. These derivatives exhibit potential as antiviral agents, highlighting the importance of dibromoimidazo[1,2-a]pyridine as a core structure for developing novel antiviral drugs (S. Mavel et al., 2001).

Fluorescent Properties

Research into the fluorescent properties of 3,8-Dibromoimidazo[1,2-a]pyridine derivatives, particularly those modified with a hydroxymethyl group, demonstrates their potential as organic fluorophores. These compounds have been studied for their fluorescence emission in various media, showcasing their utility in biomarker and sensor applications due to their enhanced fluorescence intensity (Stephanía Velázquez-Olvera et al., 2012).

Synthetic Methodologies

The development of novel synthetic routes to access 3,8-Dibromoimidazo[1,2-a]pyridine derivatives is a key area of research. Innovative methods include the use of ionic liquids for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering advantages such as high yields, simple workup, and environmental friendliness (A. Shaabani et al., 2006). Another approach involves mechanochemical ball-milling conditions for solvent-free synthesis, highlighting the efficiency and green chemistry aspects of generating these compounds (A. Maleki et al., 2014).

Therapeutic Potential Beyond Antiviral Applications

The imidazo[1,2-a]pyridine scaffold, to which 3,8-Dibromoimidazo[1,2-a]pyridine belongs, is recognized for its broad therapeutic potential. It has been explored for its applications in various areas of medicinal chemistry, including anticancer, antimicrobial, and anticonvulsant activities. This diversity underscores the scaffold's versatility and potential as a key moiety in the development of new therapeutic agents (A. Deep et al., 2016).

Safety and Hazards

The safety data sheet for 3,8-Dibromoimidazo[1,2-a]pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

将来の方向性

Imidazo[1,2-a]pyridines, including 3,8-Dibromoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future research and development in the field of medicinal chemistry .

作用機序

Target of Action

3,8-Dibromoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, which are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis (tb) properties .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization could potentially influence the interaction of 3,8-Dibromoimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine analogues have shown promising activity against mtb , suggesting that 3,8-Dibromoimidazo[1,2-a]pyridine may have similar effects.

特性

IUPAC Name |

3,8-dibromoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWPPJFVRIAAQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dibromoimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

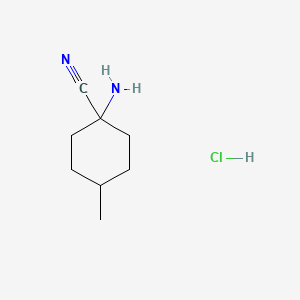

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)